4-Aminooxolane-3-carboxylic acid
Description
Contextualization within Constrained Amino Acids and Heterocyclic Chemistry
Constrained amino acids are analogues of natural amino acids in which the conformational flexibility is limited by the introduction of cyclic structures or other steric constraints. researchgate.netlmaleidykla.lt This restriction of bond rotation can pre-organize the molecule into a specific three-dimensional shape, which is crucial for high-affinity and selective binding to biological targets such as receptors and enzymes. researchgate.net The oxolane ring in 4-Aminooxolane-3-carboxylic acid serves this purpose, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. researchgate.net
From the perspective of heterocyclic chemistry, the tetrahydrofuran (B95107) ring is a common motif in many natural products and pharmaceuticals. Its oxygen atom can participate in hydrogen bonding, influencing the solubility and binding properties of the molecule. The synthesis of substituted tetrahydrofurans, particularly with stereochemical control, is an active area of research. google.com
Significance as a Privileged Scaffold in Synthetic Organic Chemistry
A "privileged scaffold" is a molecular framework that is able to provide ligands for more than one type of biological target. The this compound framework, with its defined stereochemistry and orthogonal functional groups (an amino group and a carboxylic acid), presents an ideal platform for combinatorial library synthesis. By modifying the substituents on the amino and carboxylic acid groups, a diverse range of compounds can be generated and screened for various biological activities. A patent has been filed for processes to manufacture substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, highlighting their potential as valuable intermediates for pharmaceuticals. google.com
Overview of Research Trajectories for Cyclic Amino Acids
The development of novel cyclic amino acids is a major trend in medicinal chemistry. Research is focused on several key areas:
Synthesis of Novel Scaffolds: Chemists are continuously developing new synthetic routes to access a wider variety of cyclic amino acids with different ring sizes, heteroatoms, and substitution patterns. lmaleidykla.lt
Incorporation into Peptides: The incorporation of cyclic amino acids into peptides is a well-established strategy to improve their metabolic stability, bioavailability, and receptor selectivity. researchgate.net
Exploration of New Biological Targets: While initially focused on mimicking natural amino acids, researchers are now exploring the use of cyclic amino acids to target a broader range of proteins, including enzymes and ion channels. The structural similarity of this compound to neurotransmitters like glutamate (B1630785) suggests its potential as a ligand for glutamate receptors.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396972-35-2 |
| Predicted LogP | -2.1 |
| Predicted pKa (acidic) | 3.5 |
| Predicted pKa (basic) | 8.5 |
Note: Predicted values are computationally generated and may differ from experimental values.
Detailed Research Findings
While specific research articles detailing the biological activity of the parent this compound are limited, the patent literature provides strong evidence for the significance of its derivatives. A major patent discloses the synthesis of a variety of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides and their potential use as medicaments. google.com The general structure claimed in the patent underscores the modularity of the scaffold, allowing for the introduction of diverse chemical groups to modulate the pharmacological profile.
The synthesis of these derivatives often involves the coupling of a protected this compound core with various amines or other functional groups. The stereochemistry of the core is crucial, with the patent emphasizing methods to obtain optically pure enantiomers. google.com This focus on stereoselective synthesis is critical as different stereoisomers can have vastly different biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminooxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUSSMGNVVSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268152 | |
| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396972-35-2 | |
| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396972-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies
Stereoselective Synthesis Approaches for 4-Aminooxolane-3-carboxylic Acid
The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure this compound is of paramount importance. These methods can be broadly categorized into asymmetric protocols, diastereoselective strategies, and approaches utilizing the chiral pool.
Asymmetric Synthesis Protocols
Asymmetric synthesis aims to create a chiral molecule from an achiral starting material, with the chirality being introduced by a chiral catalyst, reagent, or auxiliary. A notable asymmetric approach to this compound, also known as 4-aminotetrahydrofuran-3-carboxylic acid, involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. nih.gov This method establishes the two contiguous stereocenters of the target molecule with high levels of stereocontrol.
In a key example, the conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to tert-butyl but-2-enoate establishes the foundation for the tetrahydrofuran (B95107) ring. nih.gov The chiral amine auxiliary directs the stereochemical outcome of the addition, leading to a β-amino ester with high diastereomeric and enantiomeric excess. Subsequent chemical transformations then yield the desired cis- or trans-4-aminooxolane-3-carboxylic acid. nih.gov
Enzymatic resolutions represent another powerful tool in asymmetric synthesis. A racemic mixture of a suitable derivative of 3-amino-tetrahydrofuran-3-carboxylic acid can be resolved using enzymes like alcalase to selectively hydrolyze one enantiomer, leaving the other in high optical purity. google.com
Diastereoselective Conjugate Addition Strategies
Diastereoselective conjugate addition is a powerful strategy for the synthesis of both cis and trans isomers of this compound. nih.gov This approach utilizes a chiral nucleophile to react with an achiral α,β-unsaturated ester, leading to the formation of a diastereomeric mixture of β-amino esters. The stereochemical outcome of this reaction is controlled by the chiral auxiliary on the nucleophile.
The general reaction scheme is as follows:
Formation of the chiral lithium amide.
Conjugate addition to an α,β-unsaturated ester.
Cyclization to form the tetrahydrofuran ring.
Deprotection to yield the final amino acid.
The diastereoselectivity of the conjugate addition can be influenced by factors such as the solvent, temperature, and the nature of the ester group.
| Stereoisomer | Overall Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| cis-(3S,4R) | 26% | >98% | >97% |
| trans-(3R,4R) | 25% | >98% | >97% |
Table 1: Diastereoselective synthesis of 4-aminotetrahydrofuran-3-carboxylic acid isomers. nih.gov
Chiral Pool Methodologies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. This approach leverages the existing stereochemistry of the starting material to construct the target molecule.
Carbohydrates, with their abundance of stereocenters, are particularly attractive starting materials for the synthesis of substituted tetrahydrofurans. For instance, D-glucose can be converted into derivatives that serve as precursors for the synthesis of chiral tetrahydrofuran-containing molecules. While a direct synthesis of this compound from a common carbohydrate is not extensively detailed in the literature, the general strategy would involve the transformation of the sugar into a suitable tetrahydrofuran intermediate, followed by the introduction of the amino and carboxylic acid functionalities. This could potentially be achieved through selective oxidation, reduction, and amination reactions.
Racemic Synthesis Routes and Subsequent Derivatization
Racemic synthesis provides a more direct, albeit non-stereoselective, route to the target molecule. The resulting mixture of enantiomers can then be separated by resolution techniques. A plausible racemic synthesis of a substituted this compound can be envisioned starting from the amino acid methionine.
This synthesis begins with the protection of the C- and N-termini of methionine, followed by its conversion to a sulfonium (B1226848) salt. Treatment of this sulfonium salt with a base in the presence of an aldehyde leads to the formation of a tetrahydrofuran-containing amino acid in a highly diastereoselective manner, though as a racemic mixture. Subsequent deprotection steps would then yield the racemic this compound derivative.
Once the racemic mixture is obtained, resolution can be achieved through several methods, including:
Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
Enzymatic resolution: As mentioned previously, enzymes can selectively act on one enantiomer of a racemic mixture. google.com
Chiral chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC). A patent describes the separation of racemic 3-amino-tetrahydrofuran-3-carboxylic acid derivatives using a chiral column. google.com
Following resolution, the enantiomerically pure amino acid can be further derivatized, for example, by coupling with other molecules to form amides, which is a common practice in the development of pharmaceutical compounds. google.com
Strategic Protection Group Chemistry in Synthesis
The synthesis of complex molecules like this compound relies heavily on the strategic use of protecting groups. These groups temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence.
Fmoc-Protection and its Role in Peptide Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, and it plays a central role in solid-phase peptide synthesis (SPPS). lgcstandards.comnih.gov The use of Fmoc-protected amino acids is advantageous because the protecting group can be removed under mild basic conditions, typically with piperidine, which does not affect the acid-labile protecting groups often used for amino acid side chains or the linker attaching the peptide to the solid support. lgcstandards.comnih.gov
For the incorporation of this compound into a peptide chain using SPPS, it would first need to be protected with an Fmoc group at the amino functionality. The synthesis of the Fmoc-protected amino acid would involve reacting the free amino acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.
| Reagent | Description |
| Fmoc-Cl | 9-fluorenylmethyl chloroformate |
| Fmoc-OSu | N-(9-fluorenylmethoxycarbonyloxy)succinimide |
Once the Fmoc-protected this compound is prepared, it can be used as a building block in automated or manual SPPS. The carboxylic acid group is activated using a coupling reagent, such as DCC/HOBt or HATU, to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain attached to the solid support. The cycle of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid is repeated until the desired peptide sequence is assembled. The use of conformationally constrained amino acids like this compound is of particular interest in peptide chemistry for the design of peptides with specific secondary structures and enhanced biological activity and stability.
Derivatization for Complex Molecular Architectures
The presence of both an amine and a carboxylic acid allows for the facile derivatization of this compound into a variety of more complex structures, most notably through amide bond formation and esterification.
The formation of an amide bond by coupling the carboxylic acid moiety of this compound with a primary or secondary amine is a cornerstone of its application in constructing larger molecules, including peptidomimetics. libretexts.orgyoutube.com This reaction, which involves the formal dehydration of the carboxylic acid and the amine, typically requires the use of coupling agents to activate the carboxylic acid. mdpi.com
Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. mdpi.comthermofisher.com The activated carboxylic acid is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide linkage. thermofisher.com The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered substrates or when trying to minimize racemization. nih.gov
| Coupling Reagent | Additive | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | - | Widely used, forms a urea (B33335) byproduct. weebly.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | N-Hydroxysuccinimide (NHS) | Water-soluble carbodiimide, facilitates purification. thermofisher.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | 1-Hydroxybenzotriazole (HOBt) | Helps to suppress racemization. nih.gov |
| 2,2'-Dipyridyldisulfide / Triphenylphosphine | - | Suitable for coupling in organic solvents without racemization. thermofisher.com |
The carboxylic acid functional group of this compound can be readily converted into an ester through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method. masterorganicchemistry.com This is an equilibrium process, and the reaction can be driven to completion by using the alcohol as the solvent or by removing the water that is formed as a byproduct. masterorganicchemistry.com
Alternatively, more modern and often milder methods can be employed. The Shiina esterification, for example, utilizes an aromatic carboxylic acid anhydride (B1165640) as a dehydration-condensation agent, and can be performed under either acidic or basic conditions. wikipedia.org This method is known for its high chemoselectivity. wikipedia.org The choice of esterification method will depend on the specific alcohol being used and the other functional groups present in the molecule.
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically refluxing in excess alcohol. masterorganicchemistry.com |
| Shiina Esterification (Acidic) | Alcohol, 4-Trifluoromethylbenzoic Anhydride (TFBA), Lewis Acid Catalyst | Mild conditions. wikipedia.org |
| Shiina Esterification (Basic) | Alcohol, 2-Methyl-6-nitrobenzoic Anhydride (MNBA), Nucleophilic Catalyst | Mild conditions. wikipedia.org |
| Carbodiimide-mediated Esterification | Alcohol, DCC or EDAC, DMAP | Room temperature. researchgate.net |
These derivatization reactions open up a vast chemical space for the incorporation of the this compound scaffold into a diverse array of complex molecules with tailored properties and functions.
Stereochemistry and Conformational Analysis of 4 Aminooxolane 3 Carboxylic Acid
Characterization of Stereoisomeric Forms and Absolute Configuration
4-Aminooxolane-3-carboxylic acid possesses two chiral centers at the C3 and C4 positions of the oxolane ring. This structural feature gives rise to the existence of four distinct stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the amino and carboxylic acid functional groups.
The four stereoisomers are:
(3R,4R)-4-Aminooxolane-3-carboxylic acid
(3S,4S)-4-Aminooxolane-3-carboxylic acid (enantiomer of the 3R,4R isomer)
(3R,4S)-4-Aminooxolane-3-carboxylic acid
(3S,4R)-4-Aminooxolane-3-carboxylic acid (enantiomer of the 3R,4S isomer)
The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This system ranks the substituents attached to a chiral center based on atomic number. The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the priority of the remaining three substituents decreases in a clockwise direction, the configuration is designated as 'R' (Rectus); if the decrease is counterclockwise, it is designated as 'S' (Sinister). wikipedia.org The absolute configuration of a pure enantiomer is typically determined experimentally using techniques such as X-ray crystallography on a single crystal or by relating it chemically to a compound of known configuration. wikipedia.org For instance, public chemical databases list specific isomers such as (3R)-4-aminooxolane-3-carboxylic acid, confirming their characterization. nih.gov
The synthesis of analogous compounds, like 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, has demonstrated pathways to access all four possible stereoisomers, highlighting the stereochemical complexity inherent in such structures. jagiellonskiecentruminnowacji.pl
Chiral Resolution Techniques for Enantiopure this compound
Obtaining enantiomerically pure forms of this compound is essential for studying their distinct properties. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, can be achieved through several methods. libretexts.org
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times and thus separation. sigmaaldrich.com
For the separation of acidic compounds like this compound, several types of CSPs are particularly effective:
Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. Columns with chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support show broad applicability for enantioseparation. nih.govresearchgate.net
Macrocyclic Glycopeptide-based CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin can separate a wide range of molecules, including amino acids, through multiple interaction mechanisms such as hydrogen bonding, ionic interactions, and inclusion complexing. nih.govsigmaaldrich.com
Anion-Exchanger CSPs: Columns based on quinine (B1679958) or quinidine (B1679956) carbamate (B1207046) selectors are specifically designed for the resolution of chiral acids. chiraltech.com The separation mechanism involves ion exchange between the protonated amine of the selector and the deprotonated carboxylic acid of the analyte. chiraltech.com
The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic or basic additive, is crucial for optimizing the separation. researchgate.netchiraltech.com
Table 1: Common Chiral Stationary Phases for HPLC Resolution of Chiral Acids
| CSP Type | Chiral Selector Example | Typical Mobile Phase System | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic (e.g., Ethanol, Acetonitrile) | H-bonding, dipole-dipole, π-π interactions |
| Macrocyclic Glycopeptide | Vancomycin | Reversed-Phase (e.g., ACN/TEAA buffer) | H-bonding, inclusion, ionic interactions |
| Anion-Exchanger | Quinine O-9-tert-butylcarbamate | Polar Organic + Acidic Additive (e.g., MeOH/Acetic Acid) | Ion-exchange, H-bonding, π-π interactions |
A classical and industrially scalable method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org
The reaction produces a mixture of two diastereomeric salts:
((R)-acid • (R)-base) and ((S)-acid • (R)-base)
or ((R)-acid • (S)-base) and ((S)-acid • (S)-base)
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from a suitable solvent, leaving the other enriched in the mother liquor. nih.gov After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent, which can often be recovered and reused. youtube.com
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Specific Example | Source/Type |
|---|---|---|
| Natural Alkaloids | Quinine, Quinidine, Brucine | Natural Product |
| Synthetic Amines | (R)-(+)-1-Phenylethylamine | Synthetic |
| Amino Acid Derivatives | (S)-Phenylglycine alkyl ester | Synthetic |
Asymmetric synthesis utilizing chiral auxiliaries offers a powerful strategy to control stereochemistry during the formation of a molecule, leading directly to an enantiomerically enriched product. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.orgtcichemicals.com
For a molecule like this compound, a common strategy would involve attaching a chiral auxiliary to a precursor molecule. For instance:
Diastereoselective Esterification: The racemic acid precursor could be esterified with a chiral alcohol, such as L-(-)-menthol. beilstein-journals.org This creates a mixture of diastereomeric esters which can then be separated using standard chromatography. Subsequent hydrolysis of the separated esters removes the menthol (B31143) auxiliary, yielding the individual enantiomers of the acid. beilstein-journals.org
Alkylation of Chiral Glycine (B1666218) Equivalents: Syntheses can begin with a chiral glycine equivalent, such as those derived from oxazinones. jagiellonskiecentruminnowacji.pl Stereoselective alkylation of this chiral template can be used to construct the substituted oxolane ring with high diastereoselectivity. Cleavage of the auxiliary at the end of the synthesis reveals the desired enantiomerically enriched amino acid. jagiellonskiecentruminnowacji.pl
Amide Formation: Chiral amines like pseudoephedrine can be reacted with a carboxylic acid to form a diastereomeric amide. The stereocenters on the auxiliary then direct subsequent reactions, such as alkylation at the α-carbon, before the auxiliary is cleaved. wikipedia.org
Table 3: Representative Chiral Auxiliaries for Asymmetric Synthesis
| Auxiliary Type | Common Examples | Application |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions wikipedia.org |
| Amino Alcohols | Pseudoephedrine, (1R,2S)-(-)-N-Methylephedrine | Asymmetric alkylation of amides wikipedia.orgsigmaaldrich.com |
| Sulfur-based Auxiliaries | Camphorsultam, Thiazolidinethiones | Aldol reactions, Michael additions scielo.org.mxresearchgate.net |
| Chiral Alcohols | L-(-)-Menthol, trans-2-Phenyl-1-cyclohexanol | Formation of separable diastereomeric esters wikipedia.orgbeilstein-journals.org |
Conformational Dynamics of the Oxolane Ring
The five-membered tetrahydrofuran (B95107) (oxolane) ring of this compound is not planar. It adopts puckered conformations to minimize torsional strain and steric interactions between its substituents. The dynamic equilibrium between these conformations is a key aspect of its structure.
The puckering of a five-membered ring can be described by two primary, low-energy conformations: the envelope (E) and the twist (T) . nih.gov
Envelope (E) Conformation: In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope with its flap up.
Twist (T) Conformation: In the twist form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.
There is a continuous path of interconversion between these forms, passing through various intermediate states. nih.gov The specific conformation that is most stable for this compound depends on the stereochemistry (cis or trans) and the resulting steric and electronic interactions between the amino and carboxylic acid groups. Computational studies on substituted furanoside rings show that the ring can adopt various specific forms, such as ³E, ⁴E, or ³T₄, depending on the orientation and nature of the substituents. nih.gov The substituents will preferentially occupy pseudo-equatorial positions to minimize steric hindrance, which in turn dictates the lowest energy conformation of the oxolane ring.
Influence of Substituents on Ring Pucker
The conformational equilibrium of the oxolane ring in this compound is significantly influenced by the nature and orientation of the amino and carboxylic acid substituents at the C3 and C4 positions. The interplay of steric and electronic effects, including intramolecular hydrogen bonding, dictates the preferred puckering of the ring.
The substituents on the oxolane ring strive to occupy positions that minimize steric interactions. In the context of the puckered five-membered ring, these positions are often referred to as pseudo-axial and pseudo-equatorial. Generally, bulky substituents favor a pseudo-equatorial orientation to reduce steric strain. In the case of this compound, both the amino and carboxylic acid groups are relatively bulky. Their preferred orientations will depend on their relative stereochemistry (cis or trans).
In the trans isomers, the substituents are on opposite sides of the ring. A conformation where both the amino and carboxylic acid groups occupy pseudo-equatorial positions would be sterically favored. This would lead to a more puckered conformation to accommodate both groups in these less hindered positions.
In the cis isomers, the substituents are on the same side of the ring. This arrangement will inevitably lead to one substituent being in a more sterically demanding pseudo-axial position while the other is pseudo-equatorial. This can lead to a more complex conformational equilibrium, potentially involving multiple low-energy conformations.
A critical factor influencing the ring pucker in this compound is the potential for intramolecular hydrogen bonding between the amino and carboxylic acid groups. This interaction can significantly stabilize certain conformations, even if they are not the most sterically favored. For instance, a hydrogen bond between the amino group (as a donor) and the carbonyl oxygen of the carboxylic acid group (as an acceptor), or between the carboxylic acid hydroxyl group and the nitrogen of the amino group, could lock the ring into a specific puckered conformation. The formation of such a hydrogen bond would depend on the relative stereochemistry of the substituents and the specific puckering of the oxolane ring that brings these groups into close proximity with the correct orientation.
Computational studies on substituted furanosides have demonstrated that the orientation of substituents can induce significant changes in the ring conformation. For example, the orientation of a lactic acid substituent at the C3 position of a furanoside ring was found to be directly coupled to the ring's puckering. A similar effect can be anticipated for this compound, where the conformational preferences of the amino and carboxyl groups will be intrinsically linked to the conformational state of the oxolane ring.
Detailed research findings on the conformational preferences of this compound can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. NMR parameters, such as vicinal proton-proton coupling constants (³JHH), are sensitive to the dihedral angles between adjacent protons and can therefore provide valuable information about the ring's conformation. By analyzing these coupling constants, often in conjunction with Nuclear Overhauser Effect (NOE) data, the predominant conformations in solution can be determined.
Below is a representative data table illustrating the type of information that could be obtained from a detailed conformational analysis of a trans-4-aminooxolane-3-carboxylic acid isomer. The values are hypothetical and serve to demonstrate how experimental and computational data are presented in such studies.
Table 1: Representative Conformational Analysis Data for a trans-4-Aminooxolane-3-carboxylic Acid Isomer
| Parameter | Conformer 1 (e.g., C2-endo) | Conformer 2 (e.g., C3-exo) |
| Relative Energy (kcal/mol) | 0.0 | +1.2 |
| Population (%) | 88 | 12 |
| ³J(H3,H4) (Hz) | 8.5 | 3.2 |
| ³J(H4,H5a) (Hz) | 7.9 | 2.5 |
| ³J(H4,H5b) (Hz) | 3.1 | 6.8 |
| Key Dihedral Angles (°) | C2-C3-C4-C5 = 155 | C2-C3-C4-C5 = -145 |
| Intramolecular H-bond (N-H···O=C) | Present | Absent |
This table illustrates how different conformers would exhibit distinct energetic stabilities and NMR-observable parameters. The relative populations of the conformers are determined by their energy differences. The vicinal coupling constants would vary significantly between conformers due to the different dihedral angles. The presence or absence of an intramolecular hydrogen bond would also be a key distinguishing feature.
Applications of 4 Aminooxolane 3 Carboxylic Acid As a Synthetic Building Block
Design and Synthesis of Peptidomimetics
The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. 4-Aminooxolane-3-carboxylic acid, with its cyclic structure, offers a powerful tool to modulate the properties of peptides.
Introduction of Conformational Restriction in Peptide Backbones
The cyclic nature of the oxolane ring in this compound significantly restricts the conformational freedom of the peptide backbone upon its incorporation. This constraint is crucial in designing peptidomimetics with well-defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity. By locking the dihedral angles around the Cα-Cβ bond, this amino acid analog helps to pre-organize the peptide into a specific conformation that is favorable for binding to its biological target.
Stabilization of Defined Secondary Peptide Structures (e.g., β-turns, α-helices)
A key application of conformationally constrained amino acids is the stabilization of specific secondary structures. Research on analogous cyclic amino acids has demonstrated their remarkable ability to induce and stabilize β-turns, which are critical for molecular recognition processes in many biologically active peptides. For instance, studies on peptides containing the structurally related 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) have shown that this residue promotes the formation of a type-III β-turn conformation. nih.gov In these structures, an intramolecular hydrogen bond is formed between the carbonyl oxygen of the constrained amino acid and the amide proton of the following residue, a hallmark of a β-turn.
Similarly, the incorporation of another analog, 4-aminopiperidine-4-carboxylic acid (Api), has been shown to enhance the stability of helical structures in antimicrobial peptides. nih.govnih.gov This stabilization is attributed to the rigid cyclic structure which reduces the entropic penalty of adopting a folded conformation. While direct crystallographic or NMR spectroscopic data for peptides containing this compound is still emerging, the principles established with these closely related analogs strongly suggest its utility in stabilizing both β-turns and helical motifs.
Below is a table summarizing the observed effects of related cyclic amino acids on peptide secondary structures:
| Cyclic Amino Acid Analog | Observed Effect on Secondary Structure | Reference |
| 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) | Induces type-III β-turn conformation | nih.gov |
| 4-Aminopiperidine-4-carboxylic acid (Api) | Enhances helical structure stability | nih.govnih.gov |
Impact on Proteolytic Stability of Peptide Analogues
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of non-natural amino acids is a proven strategy to enhance proteolytic resistance. The structural modifications imposed by this compound can render the adjacent peptide bonds unrecognizable by the active sites of proteases.
Studies on antimicrobial peptides incorporating 4-aminopiperidine-4-carboxylic acid (Api) have demonstrated a significant increase in stability against enzymatic degradation. nih.gov Peptides containing Api residues near the cleavage site exhibited a markedly longer half-life when exposed to proteinase K. nih.gov This enhanced stability is attributed to the steric hindrance provided by the cyclic structure, which prevents the peptide from adopting the extended conformation typically required for protease binding and catalysis. Given the structural similarities, it is highly probable that the incorporation of this compound would confer a similar protective effect on peptide analogues, thereby increasing their in vivo half-life and therapeutic potential.
Construction of Novel Heterocyclic and Spirocyclic Scaffolds
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group on a heterocyclic ring, makes it an attractive starting material for the synthesis of more complex heterocyclic and spirocyclic systems. mdpi.comnih.govnih.govresearchgate.net These scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures and potential for novel intellectual property.
Methodologies for the construction of such systems often involve leveraging the existing stereochemistry of the oxolane ring to direct the formation of new stereocenters. For example, the amino and carboxyl groups can serve as handles for annulation reactions, leading to fused or bridged bicyclic systems. Furthermore, the oxolane ring itself can participate in ring-opening and ring-transformation reactions to generate diverse heterocyclic frameworks. The synthesis of spirocyclic compounds, where two rings share a single atom, can be envisioned through intramolecular cyclization reactions involving substituents attached to the oxolane ring. beilstein-journals.org While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of heterocyclic and spirocyclic synthesis provide a clear roadmap for its potential applications in this area.
Integration into Complex Natural Product Analogues and Research Probes
The structural motifs present in this compound can be found in or mimicked to resemble portions of various natural products. Its incorporation allows for the synthesis of natural product analogues with modified properties, such as improved stability, altered solubility, or enhanced biological activity. nih.gov For instance, by replacing a flexible portion of a natural product with the rigid oxolane-based amino acid, researchers can probe the importance of that region's conformation for its biological function.
Furthermore, this compound can be functionalized to create research probes. The amino group provides a convenient point for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. These probes can then be used to study the interactions of the parent molecule with its biological targets, for example, in cellular imaging or affinity chromatography experiments. The constrained conformation of the scaffold can help to present the reporter group in a defined orientation, potentially reducing non-specific interactions.
Mechanistic Studies and Biological Interactions Non Clinical Investigations
Molecular Recognition and Ligand-Target Binding Mechanisms
There is currently no available scientific literature detailing the specific molecular recognition and ligand-target binding mechanisms of 4-Aminooxolane-3-carboxylic acid.
No studies have been identified that investigate the interaction of this compound with bacterial serine acetyltransferase or other enzymes.
There is no published research on the modulatory effects of this compound on ionotropic glutamate (B1630785) receptors or any other receptor types.
No in vitro studies detailing the antimicrobial activities or the underlying mechanisms of this compound have been found in the public domain.
There are no reports of other specific biological activities for this compound in either in vitro or in vivo animal models.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Due to the absence of biological activity data, no structure-activity relationship (SAR) or structure-property relationship (SPR) studies have been conducted for this compound.
The key structural elements of this compound that are essential for any potential biological activity have not yet been elucidated, as no such activity has been reported in the scientific literature.
Correlation between Stereochemistry and Biological Response
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For this compound, also known as 4-aminotetrahydrofuran-3-carboxylic acid, different stereoisomers can elicit distinct biological responses. The synthesis of specific stereoisomers, namely the cis-(3S,4R) and trans-(3R,4R) forms, has been achieved through asymmetric synthesis, a method that allows for the selective production of a single stereoisomer. nih.gov
While the successful synthesis of these distinct stereoisomers is a crucial first step, publicly available research has yet to provide a direct comparative analysis of their biological activities. The importance of stereochemistry has been demonstrated in structurally related compounds. For instance, in a series of nature-inspired compounds, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry is vital for recognition by cellular transporters. nih.gov This principle underscores the necessity of evaluating each stereoisomer of this compound independently to fully understand its therapeutic potential.
Influence of Oxolane Ring and Substituents on Molecular Interactions
The oxolane (or tetrahydrofuran) ring is a key structural feature of this compound. This five-membered cyclic ether ring system, along with its substituents—an amino group and a carboxylic acid group—plays a significant role in how the molecule interacts with biological targets. The presence of the amino and carboxylic acid moieties allows for a variety of chemical modifications, which can be explored to create derivatives with altered or enhanced biological activities.
The oxolane ring itself imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to specific protein targets. In studies of other compounds, the replacement of a cyclohexane (B81311) group with a tetrahydrofuran (B95107) ring has shown promise in improving biological activity. bldpharm.com This suggests that the oxygen atom in the oxolane ring may participate in favorable interactions, such as hydrogen bonding, with biological macromolecules. However, detailed molecular docking or extensive structure-activity relationship (SAR) studies specifically for this compound that would elucidate the precise influence of the oxolane ring and its substituents on molecular interactions are not yet available in the public domain.
Cellular Pathway Modulation in Model Systems (in vitro studies)
The structural resemblance of this compound to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) suggests that it may interact with components of the GABAergic system. A primary target of interest is GABA aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. researchgate.net Inhibition of GABA-T leads to increased levels of GABA in the brain, a mechanism that is exploited by some anticonvulsant drugs. nih.gov
While direct in vitro studies confirming the inhibitory effect of this compound on GABA-T have not been reported, the investigation of structurally similar compounds provides a strong rationale for this hypothesis. For example, various fluorinated cyclic amino acid analogues have been shown to be potent inactivators of GABA-T. bldpharm.com
Furthermore, the cellular uptake of such amino acid analogues is a critical factor in their biological activity. Studies with the related compound, cis-3-aminocyclohexane carboxylic acid, have demonstrated its uptake into both neurons and astrocytes, where it competitively inhibits GABA uptake. This indicates that these types of molecules can be transported into cells and interact with the machinery of neurotransmitter regulation. However, specific in vitro studies detailing the modulation of cellular pathways by this compound remain to be published.
Below is a table summarizing the key structural features and their potential biological implications for this compound.
| Structural Feature | Potential Biological Implication |
| Stereoisomers | Different spatial arrangements of atoms may lead to varied biological responses. The synthesis of distinct cis and trans isomers has been achieved. |
| Oxolane Ring | Provides a conformationally restrained scaffold that can influence binding to biological targets. The oxygen atom may participate in hydrogen bonding. |
| Amino and Carboxylic Acid Groups | Allow for chemical modifications to create derivatives with potentially enhanced activity and provide sites for interaction with biological molecules. |
| Structural Analogy to GABA | Suggests potential interaction with the GABAergic system, including enzymes like GABA aminotransferase and neurotransmitter transporters. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations thereof) to provide detailed information about electron distribution and energy.
Electronic Structure Analysis and Molecular Orbitals
To investigate the electronic structure of 4-Aminooxolane-3-carboxylic acid, researchers would typically employ Density Functional Theory (DFT) methods. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.
This analysis would yield key electronic properties:
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface would reveal the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. The ESP is crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Table 1: Hypothetical Data Table for Electronic Properties of this compound
| Parameter | Hypothetical Value (a.u.) | Description |
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | +0.05 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 | Measure of the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.
Reaction Mechanism Predictions for Synthesis and Derivatization
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For the synthesis and derivatization of this compound, quantum chemical calculations could be used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be constructed. This helps in understanding the feasibility of a proposed synthetic route. For instance, the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides has been a subject of interest in medicinal chemistry, and computational studies could predict the most efficient pathways. google.com
Identify Transition States: Locating and characterizing transition state structures are crucial for determining the activation energy of a reaction, which governs the reaction rate.
Analyze Reaction Energetics: Calculating the enthalpy and Gibbs free energy of reaction helps in predicting the spontaneity and thermodynamics of a chemical transformation.
Acidity and Basicity Predictions for Acid/Amine Functionalities
The acidity (pKa) of the carboxylic acid group and the basicity (pKb) of the amino group are critical for understanding the behavior of this compound in biological systems. Computational methods can predict these values with reasonable accuracy. researchgate.netresearchgate.net
A common approach involves using thermodynamic cycles in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM) to calculate the free energy change of deprotonation in solution. researchgate.net Isodesmic reactions, where the number and types of bonds are conserved, can also be used to improve the accuracy of pKa predictions for amino acids. acs.org
Table 2: Hypothetical Predicted pKa Values for this compound
| Functional Group | Predicted pKa | Method |
| Carboxylic Acid | ~2.5 - 4.5 | DFT with PCM |
| Amino Group | ~9.0 - 10.5 | DFT with PCM |
Note: These are typical ranges for similar functional groups and are not specific calculated values for the target compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions.
Investigation of Conformational Landscapes and Flexibility
The five-membered oxolane ring of this compound is not planar and can adopt various conformations (e.g., envelope and twist). MD simulations can explore the conformational landscape of the molecule by simulating its motion in a solvent (typically water) at a given temperature and pressure.
From these simulations, one could:
Identify Stable Conformers: By analyzing the trajectory, the most populated (and therefore most stable) conformations can be identified.
Analyze Ring P puckering: The dynamics of the oxolane ring can be characterized by analyzing the puckering coordinates.
Study Intramolecular Hydrogen Bonding: The presence and stability of hydrogen bonds between the amino and carboxylic acid groups in different conformations can be investigated.
Simulation of Ligand-Target Interactions and Binding Dynamics
Given that substituted aminotetrahydrofurans are of interest in drug discovery, MD simulations are invaluable for studying how this compound or its derivatives might interact with a biological target, such as an enzyme or receptor.
This process typically involves:
Molecular Docking: Initially, a docking program would be used to predict the most likely binding pose of the ligand in the active site of the target protein.
MD Simulations of the Complex: The docked ligand-protein complex would then be subjected to MD simulations. These simulations can:
Assess the stability of the binding pose.
Characterize the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize the complex.
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
Such simulations are crucial for the rational design of more potent and selective inhibitors. aimspress.com
Molecular Docking Studies
Prediction of Binding Modes with Biological Macromolecules
There are no available studies detailing the prediction of binding modes for this compound with any specific biological macromolecules.
Computational Screening and Affinity Prediction
No computational screening or affinity prediction studies for this compound have been identified.
Advanced Analytical Methodologies for Research
Spectroscopic Techniques for Stereochemical and Structural Elucidation
Spectroscopy is indispensable for the definitive structural and stereochemical analysis of 4-Aminooxolane-3-carboxylic acid, offering non-destructive and highly detailed molecular insights.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of the relative and absolute configuration of this compound. As a β-substituted carboxylic acid, the spatial relationship between the amino group at position 4 and the carboxylic acid group at position 3 dictates the existence of cis and trans diastereomers, each of which exists as a pair of enantiomers.
Techniques such as 2D NMR (COSY, HSQC, HMBC) are employed to assign all proton (¹H) and carbon (¹³C) signals in the molecule. For stereochemical determination, Nuclear Overhauser Effect (NOE) experiments are critical. By measuring the spatial proximity of protons, NOESY or ROESY spectra can distinguish between diastereomers. For instance, a strong NOE correlation between the proton at C3 and the protons at C4 would suggest a cis configuration, whereas a weaker or absent correlation would indicate a trans relationship.
Furthermore, the determination of absolute configuration can be achieved by derivatizing the amino acid with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. Analysis of the ¹H and ¹⁹F NMR chemical shift differences (Δδ) of the resulting diastereomers allows for the assignment of the absolute stereochemistry at the chiral centers. umn.edu
Table 1: Representative NMR Data for Configurational Analysis
| Technique | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H-¹H COSY | Identifies proton-proton spin coupling networks. | Correlations establish connectivity within the oxolane ring, e.g., H3 with H2 and H4. |
| NOESY/ROESY | Determines spatial proximity of nuclei. | Distinguishes cis vs. trans isomers based on through-space correlations (e.g., H3-H4). |
| Chiral Derivatization (e.g., with Mosher's acid) | Forms diastereomers for absolute configuration determination. | Analysis of Δδ (δS - δR) values in ¹H NMR of the resulting amides reveals the absolute configuration. umn.edu |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and quantification of this compound in non-clinical metabolite profiling studies. nih.gov Due to the compound's polar nature and the presence of both carboxylic acid and amino groups, derivatization is often employed to enhance its chromatographic retention and ionization efficiency. nih.gov
A common strategy involves isotope-coded derivatization, where the carboxylic acid group is tagged with a reagent like p-dimethylaminophenacyl (DmPA) bromide. nih.gov This method not only improves reverse-phase chromatographic behavior but also significantly boosts the signal in electrospray ionization (ESI) mass spectrometry. By using a mixture of light (¹²C) and heavy (¹³C) isotope-coded reagents, precise quantification can be achieved by comparing the peak intensities of the resulting ion pairs. nih.gov This approach allows for the sensitive detection of the compound within complex biological matrices, facilitating its study as a potential metabolite. nih.gov
Chromatographic Methods for Purity Assessment and Chiral Analysis
Chromatographic techniques are essential for separating this compound from impurities and for resolving its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for performing chiral separations to isolate or quantify its enantiomers.
For purity analysis, a reverse-phase HPLC method using a C18 column with a simple mobile phase (e.g., a gradient of acetonitrile (B52724) in water with an acid modifier like formic acid) and UV detection is typically effective.
Chiral resolution is more complex and can be achieved through two main strategies:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for separating enantiomers of amino acids and their derivatives. yakhak.org The choice of CSP and mobile phase (normal or reverse-phase) is critical for achieving baseline separation. yakhak.org
Indirect Separation: This method involves pre-column derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogues. researchgate.net The resulting diastereomers can then be readily separated on a standard achiral reverse-phase column (e.g., C18). researchgate.net This approach is robust and allows for the determination of enantiomeric purity with high sensitivity. researchgate.netresearchgate.net
Table 2: HPLC Methods for Chiral Resolution of Amino Acids
| Method | Stationary Phase | Principle | Reference |
|---|---|---|---|
| Direct | Chiral Stationary Phase (e.g., Chiralpak IA/IB/IC) | Enantiomers interact differently with the chiral selector on the column, leading to different retention times. | yakhak.org |
| Indirect | Standard Achiral C18 | The racemic compound is reacted with a single enantiomer of a chiral reagent to form diastereomers, which have different physical properties and are separable on a standard column. | researchgate.net |
Gas Chromatography (GC) is less commonly used for intact amino acids like this compound due to their low volatility and thermal lability. However, GC, especially when coupled with Mass Spectrometry (GC-MS), becomes a highly sensitive and specific analytical tool following a chemical derivatization step. nih.govmdpi.com
The derivatization process aims to convert the polar amino and carboxyl groups into more volatile and thermally stable functional groups. A common approach involves esterification of the carboxylic acid followed by acylation of the amino group. For instance, derivatization with isobutyl chloroformate (IBCF) in the presence of a catalyst can create a volatile derivative suitable for GC analysis. nih.govresearchgate.net This method has been successfully applied to the analysis of analogous compounds like 1,3-thiazinane-4-carboxylic acid in biological samples, demonstrating its potential for the quantitative analysis of this compound. nih.govmdpi.comresearchgate.net
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of amino acids. scispace.com Its advantages include very low sample and reagent consumption, rapid analysis times, and unique separation mechanisms based on charge-to-size ratio.
For the analysis of this compound, pre-column derivatization is often necessary, especially when using UV-Vis absorbance detection, as the native compound lacks a strong chromophore. scispace.com Derivatizing agents like 1,2-naphthoquinone-4-sulfonate (NQS) can be used to tag the primary amino group, rendering the compound detectable at a specific wavelength (e.g., 480 nm). researchgate.net The resulting charged derivatives are then separated in a buffered electrolyte solution under an electric field.
Coupling CE with Mass Spectrometry (CE-MS) provides a powerful method for the direct, derivatization-free analysis of amino acids. nih.gov This technique combines the high separation efficiency of CE with the sensitive and specific detection of MS, making it ideal for analyzing the compound in complex matrices and for confirming its molecular weight. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-aminooxolane-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling a Boc-protected oxolane-3-carboxylic acid derivative with an amine group using coupling agents like EDCI/HOBt in dichloromethane, followed by Boc deprotection with TFA. Purification is achieved via silica gel column chromatography with gradients of hexane/ethyl acetate . Optimization includes varying reaction times (6–15 hours for coupling) and monitoring deprotection efficiency with TLC or LC-MS.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use NMR to confirm stereochemistry and functional groups (e.g., amino and carboxylic protons), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Supplementary methods like FT-IR can verify carboxylic acid and amine functionalities. For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). For solid-state stability, perform thermogravimetric analysis (TGA) to assess decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes or receptors). Validate predictions with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Cross-reference with in vitro assays (e.g., enzyme inhibition) to refine computational parameters .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Re-evaluate purity (>95% by HPLC) and confirm structure with NMR and elemental analysis. Compare assay protocols: variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. saline) may explain discrepancies. Reproduce studies under standardized conditions .
Q. How does stereochemistry at the 3- and 4-positions influence pharmacological properties?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or enzymatic resolution. Compare pharmacokinetic profiles (e.g., plasma half-life, metabolic stability) using LC-MS/MS. Assess binding affinity differences via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Address solvent scalability (replace dichloromethane with ethyl acetate) and optimize catalyst loading to reduce costs. Implement continuous flow chemistry for Boc deprotection to enhance reproducibility. Monitor intermediates with in-line PAT tools (e.g., ReactIR) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for toxicity assessment?
- Methodological Answer : Use a logarithmic concentration range (1 nM–100 μM) in cell viability assays (MTT or resazurin). Include positive controls (e.g., cisplatin) and normalize data to vehicle-treated groups. For in vivo studies, apply OECD guidelines (e.g., acute oral toxicity in rodents) with histopathological analysis .
Q. What statistical approaches are robust for analyzing structure-activity relationship (SAR) data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
